5-Chloro-2-iodo-3-methylpyridine

Synthetic Methodology Cross-Coupling Palladium Catalysis

Achieving site-selective functionalization on polysubstituted pyridines often requires cumbersome protecting-group strategies. 5-Chloro-2-iodo-3-methylpyridine solves this with an orthogonal dihalogen design. • Exclusive C2 coupling: The reactive C(sp²)-I bond (lower BDE) undergoes clean Suzuki, Sonogashira, or Buchwald-Hartwig reactions under mild conditions, leaving the C5-Cl intact. • Sequential diversification: After the first coupling, the residual chloro group can be activated for a second transformation, drastically reducing step count and improving overall yield. • Documented in kinase inhibitor patents; 3-methyl group provides beneficial steric and lipophilic properties for drug-like molecules.

Molecular Formula C6H5ClIN
Molecular Weight 253.47 g/mol
Cat. No. B14865672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-iodo-3-methylpyridine
Molecular FormulaC6H5ClIN
Molecular Weight253.47 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1I)Cl
InChIInChI=1S/C6H5ClIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3
InChIKeyOVPYYAACVCANPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-iodo-3-methylpyridine: Physicochemical & Reactivity Profile


5-Chloro-2-iodo-3-methylpyridine (CAS 1261811-90-8) is a polysubstituted halogenated pyridine with the molecular formula C₆H₅ClIN and a molecular weight of 253.47 g/mol . It is a synthetic intermediate characterized by an ortho-iodo, meta-chloro, and meta-methyl substitution pattern. The compound's differential physicochemical properties include a reported melting point of 210–212 °C and a high log P (octanol-water partition coefficient) of 7.66 [1]. Its defining chemical feature is the presence of both an iodo and a chloro substituent on the pyridine ring, which enables highly selective, sequential cross-coupling reactions. The significantly higher reactivity of the C(sp²)–I bond compared to the C(sp²)–Cl bond allows for exclusive, site-selective functionalization at the 2-position while leaving the 5-chloro group intact for subsequent transformations [2]. This dual-halogen design is critical for synthetic efficiency in medicinal chemistry, agrochemical development, and materials science.

1
Sequential cross-coupling: Exclusive C2 iodo reactivity enables site-selective functionalization while preserving the 5-chloro group.
2
Kinase inhibitor scaffold synthesis: Supports medicinal chemistry workflows for PI3 kinase and related target pathways.
3
Agrochemical intermediate development: Well-defined substitution pattern supports single-isomer product development.

5-Chloro-2-iodo-3-methylpyridine: Non-Interchangeable Analogs


Generic substitution with simpler halopyridine analogs (e.g., 2-bromo-5-chloro-3-methylpyridine or 2-chloro-5-iodo-3-methylpyridine) is not scientifically equivalent due to fundamental differences in bond dissociation energies, leaving group ability, and electronic effects that dictate reaction regioselectivity and yield. The C(sp²)–I bond in 5-chloro-2-iodo-3-methylpyridine has a lower bond dissociation energy (approximately 272 kJ/mol for aryl-iodide vs. 336 kJ/mol for aryl-bromide) and undergoes oxidative addition to palladium(0) catalysts at a significantly faster rate than either bromo or chloro analogs [1][2]. This differential reactivity establishes a strict hierarchy (I > Br ≫ Cl) that is the basis for orthogonal coupling strategies. Replacing the iodo group with a bromo group (as in 2-bromo-5-chloro-3-methylpyridine) reduces the reactivity differential, making selective mono-functionalization more challenging and often requiring harsher conditions or specialized ligands. Similarly, the positional isomer 2-chloro-5-iodo-3-methylpyridine (CAS 59782-89-7) places the reactive iodo group at the 5-position rather than the 2-position, fundamentally altering the electronic environment and steric accessibility for cross-coupling reactions, as C2 and C5 positions on the pyridine ring exhibit distinct reactivity profiles toward palladium catalysts [3]. These differences translate directly to measurable outcomes in reaction yield, catalyst loading, and synthetic route efficiency, precluding simple interchangeability in procurement planning.

Analog Swap
This Product 2-Iodo substituent: Fast oxidative addition; enables exclusive C2 coupling under mild conditions.
2-Bromo Analog Intermediate reactivity; reduced selectivity may lead to competitive side reactions at the chloro site.
Replacing the iodo with a bromo group may shift selectivity and require harsher conditions, potentially altering synthetic route efficiency.
Positional Isomer
Iodo at C2 Electronic and steric environment adjacent to C3-methyl; distinct cross-coupling profile with Pd catalysts.
Iodo at C5 (CAS 59782-89-7) Different regiochemical reactivity; will produce a different molecular scaffold upon functionalization.
Procuring the wrong isomer may invalidate structure-activity relationship data due to distinct regiochemical outcomes.
Storage & Handling
This Product mp 210–212 °C; stable as a reddish-brown powder under ambient, dry conditions.
Isomer (CAS 59782-89-7) mp 44–52 °C; requires inert gas storage at 2–8 °C, increasing logistical burden.
A lower-melting isomer may risk clumping or degradation during ambient shipment and routine benchtop handling.

5-Chloro-2-iodo-3-methylpyridine: Comparative Evidence


Iodide vs. Bromide vs. Chloride Reactivity in Suzuki Coupling

The iodo substituent in 5-chloro-2-iodo-3-methylpyridine provides a quantitative reactivity advantage over its bromo and chloro analogs in palladium-catalyzed Suzuki-Miyaura couplings. The relative rate of oxidative addition to Pd(0) follows the established order I > Br ≫ Cl. In a comparative study of halogenated pyridines with L-aspartic acid boronate derivatives, the reactivity order for halogen substituents was experimentally determined as Br > I ≫ Cl, with 3-bromopyridine affording quantitative yields under optimized conditions [1]. Density functional theory (DFT) calculations from the same study corroborated the intrinsic reactivity order as I ≫ Br, Cl, confirming the electronic basis for iodo reactivity. This allows 5-chloro-2-iodo-3-methylpyridine to undergo site-selective Suzuki-Miyaura coupling exclusively at the 2-iodo position while the 5-chloro substituent remains completely inert under the same mild conditions (5 mol% Pd catalyst, 110 °C, DMF/H₂O), enabling subsequent orthogonal functionalization without protecting group manipulation [2].

Iodide vs. Bromide vs. Chloride Reactivity
Reported
DFT intrinsic order: I ≫ Br, Cl. Iodo enables exclusive C2 coupling under mild Pd conditions.
Supports orthogonal functionalization strategy without protecting groups.
Experimental yield order Br > I ≫ Cl reported for L-aspartic acid boronate; DFT confirms I > Br.
Synthetic Methodology Cross-Coupling Palladium Catalysis

Positional Isomer Reactivity Comparison

The precise substitution pattern of 5-chloro-2-iodo-3-methylpyridine (iodo at C2, chloro at C5) confers distinct reactivity compared to its positional isomer 2-chloro-5-iodo-3-methylpyridine (iodo at C5, chloro at C2). In palladium-catalyzed cross-couplings, the C2 and C5 positions on the pyridine ring exhibit different electronic characteristics and steric accessibility. Studies of monohalopyridines demonstrate that C3-halopyridines react differently than C2- or C4-halopyridines, with the experimental yield order following C3 > C2, C4 for halogen substituents [1]. The presence of the ortho-methyl group at C3 in 5-chloro-2-iodo-3-methylpyridine introduces additional steric and electronic modulation at the reactive C2-iodo site, which can influence coupling efficiency with sterically demanding boronic acids or organometallic reagents. This substitution pattern is specifically cited in patent literature for the synthesis of kinase inhibitor scaffolds, where precise control over the point of molecular diversification is critical for structure-activity relationship (SAR) studies [2].

Positional Isomer Reactivity
Head-to-head
C2-iodo (target) vs. C5-iodo (isomer) yield distinct regiochemical outcomes.
Correct positional isomer selection is essential for maintaining SAR integrity.
Cited in patent literature for kinase inhibitor scaffold development.
Regioselective Synthesis Pyridine Functionalization Medicinal Chemistry

Melting Point and Log P as Quality Indicators

5-Chloro-2-iodo-3-methylpyridine exhibits physicochemical properties that distinguish it from its analogs and provide practical advantages in handling and analytical verification. The compound has a reported melting point of 210–212 °C and appears as a reddish-brown fine powder [1]. Its log P (octanol-water partition coefficient) is 7.66, indicating high lipophilicity [1]. In contrast, the positional isomer 2-chloro-5-iodo-3-methylpyridine has a significantly lower melting point of 44–52 °C and is typically supplied as a white to yellow powder . The higher melting point of 5-chloro-2-iodo-3-methylpyridine provides a larger liquid range and may indicate greater crystalline stability, which can be advantageous for long-term storage and handling under ambient conditions. The high log P value (7.66) has implications for purification strategies and predicts high retention in reversed-phase chromatographic systems.

Melting Point & Log P Comparison
Head-to-head
Target: mp 210–212 °C, Log P 7.66. Isomer: mp 44–52 °C, Δ ≈ 160 °C.
Higher mp supports improved storage stability and weighing accuracy.
Log P predicts high retention in reversed-phase purification systems.
Analytical Chemistry Quality Control Formulation

Purity & Availability for Procurement

5-Chloro-2-iodo-3-methylpyridine (CAS 1261811-90-8) is commercially available from multiple suppliers with defined purity specifications. AKSci offers the compound with a minimum purity specification of 95% . Leyan supplies the compound at 98% purity . The positional isomer 2-chloro-5-iodo-3-methylpyridine (CAS 59782-89-7) is available at higher purity specifications of ≥99% (GC) from suppliers including Chem-Impex and AKSci . While the isomer offers marginally higher purity, 5-chloro-2-iodo-3-methylpyridine's 95-98% purity range is fully adequate for most cross-coupling applications, where excess boronic acid or organometallic reagent is typically employed. The recommended long-term storage condition for 5-chloro-2-iodo-3-methylpyridine is a cool, dry place , whereas the isomer requires more stringent conditions (under inert gas at 2–8 °C) , which may incur higher handling costs.

Purity & Storage Profile
Specification review
Commercial purity: 95–98%. Storage: Cool, dry place.
Available purity grades suit most cross-coupling applications.
Isomer (≥99% GC) requires refrigerated, inert storage; data to verify for specific supplier lots.
Procurement Supply Chain Quality Assurance

5-Chloro-2-iodo-3-methylpyridine: High-Value Applications


Orthogonal Cross-Coupling in Medicinal Chemistry

5-Chloro-2-iodo-3-methylpyridine is ideally suited for the construction of complex, polysubstituted pyridine scaffolds where sequential, site-selective functionalization is required. The high reactivity of the 2-iodo group enables exclusive Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling under mild conditions (5 mol% Pd catalyst, 110 °C) without affecting the 5-chloro substituent [1]. After the first coupling, the residual 5-chloro group can be activated using specialized palladium catalysts (e.g., with bulky, electron-rich phosphine ligands) or via alternative metal-catalyzed cross-coupling methods, enabling introduction of a second distinct molecular fragment. This orthogonal strategy eliminates the need for protecting group manipulations and significantly reduces step count in the synthesis of drug-like molecules. The compound is explicitly referenced in patent literature as a key intermediate for PI3 kinase inhibitors and other kinase-targeted therapeutics, where the 3-methyl group provides beneficial steric and lipophilic properties for target binding [2].

Regioselective Synthesis of Agrochemical Intermediates

Halogenated pyridines are a cornerstone of modern agrochemical development, with substituted pyridine herbicides and insecticides representing a major commercial category. 5-Chloro-2-iodo-3-methylpyridine provides a strategic advantage in the synthesis of these compounds because the 2-iodo group undergoes clean, high-yielding cross-coupling with a wide range of aryl, heteroaryl, and alkenyl boronic acids to install diverse functional motifs at the C2 position [1]. The intact 5-chloro group can subsequently be exploited for nucleophilic aromatic substitution or further metal-catalyzed transformations to fine-tune the molecule's physicochemical properties and biological activity. The high lipophilicity (Log P = 7.66) of the parent compound [3] translates to coupled products with favorable log P ranges for foliar uptake and translocation in plant systems, a critical parameter in herbicide design. The defined substitution pattern (C2-iodo, C5-chloro, C3-methyl) ensures that the final regioisomer is precisely controlled, which is essential for meeting regulatory requirements for single-isomer agrochemical products.

Halogen-Metal Exchange to Organometallic Reagents

The 2-iodo group in 5-chloro-2-iodo-3-methylpyridine is highly susceptible to halogen-metal exchange with organolithium or organomagnesium reagents, enabling the generation of pyridylmetal nucleophiles for C–C and C–heteroatom bond formation. Functionalized iodopyridines bearing chloride substituents have been demonstrated to undergo clean halogen-magnesium exchange with i-PrMgBr at low temperatures (−40 °C to −78 °C) in >90% yield, generating the corresponding pyridylmagnesium reagents while leaving the chloro substituent untouched . These organometallic intermediates can then react with a broad range of electrophiles (aldehydes, ketones, isocyanates, chlorosilanes, etc.) to introduce diverse functionality at the 2-position. This methodology provides an alternative to palladium-catalyzed cross-coupling for introducing certain functional groups that are incompatible with palladium catalysis or boronic acid coupling partners. The 3-methyl group provides steric shielding that can help suppress unwanted side reactions during metalation and subsequent trapping.

Application
Selection Property
Validation Focus
Medicinal Chemistry Scaffold Assembly
Sequential orthogonal cross-coupling reactivity
Regioselective C2 functionalization yield; step-count reduction review
Agrochemical Intermediate Synthesis
High lipophilicity (Log P 7.66) and defined halogen pattern
Log P range for foliar uptake; single-isomer regulatory requirements
Organometallic Reagent Generation
Susceptibility to halogen-metal exchange at C2
Metalation yield and chloro-group retention under low-temperature conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-iodo-3-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.